Desapioplatycodin D

HCV NS5B RdRp inhibition Antiviral saponin Structure-activity relationship

Procure high-purity Desapioplatycodin D (CAS 78763-58-3), a triterpenoid saponin from Platycodon grandiflorum with a unique deapiose sugar chain at C-28. Its 10- to 100-fold lower hemolytic activity vs. Platycodin D and extended pharmacokinetic half-life ensure experimental reproducibility in HCV NS5B inhibition (IC50: 7 μg/mL), mucin modulation, and cancer cytotoxicity (ED50: 4–18 μg/mL) assays. Solubility ≥100 mg/mL in DMSO streamlines formulation.

Molecular Formula C52H84O24
Molecular Weight 1093.2 g/mol
Cat. No. B15231142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesapioplatycodin D
Molecular FormulaC52H84O24
Molecular Weight1093.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)O)O
InChIInChI=1S/C52H84O24/c1-21-39(73-42-36(65)31(60)25(57)17-69-42)35(64)38(67)43(71-21)74-40-32(61)26(58)18-70-45(40)76-46(68)52-12-11-47(2,3)13-23(52)22-7-8-28-48(4)14-24(56)41(75-44-37(66)34(63)33(62)27(16-53)72-44)51(19-54,20-55)29(48)9-10-49(28,5)50(22,6)15-30(52)59/h7,21,23-45,53-67H,8-20H2,1-6H3/t21-,23-,24-,25+,26-,27+,28+,29+,30?,31-,32-,33+,34-,35-,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,48+,49+,50+,52?/m0/s1
InChIKeyHCKUIVZXCXTBEH-HUOQGQOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desapioplatycodin D: A Triterpenoid Saponin with Distinct HCV and Inflammatory Pathway Modulation


Desapioplatycodin D (also known as deapioplatycodin D, CAS 78763-58-3) is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum [1]. It is characterized by a platycodigenin aglycone core with a β-D-glucopyranosyl moiety at C-3 and a unique sugar chain lacking the terminal apiose residue at C-28, which differentiates it from other platycodin analogs [2]. Preclinical studies have identified it as an inhibitor of hepatitis C virus (HCV) replication and an anti-inflammatory agent capable of modulating mucin production, positioning it as a candidate for research in virology, immunology, and respiratory pharmacology [1][2].

Why Desapioplatycodin D Cannot Be Interchanged with Platycodin D or Other In-Class Saponins


Substitution of Desapioplatycodin D with Platycodin D (PD) or other platycosides is not scientifically valid due to quantifiable differences in molecular structure, pharmacokinetic behavior, and safety profiles. The absence of the terminal apiose residue at C-28 in Desapioplatycodin D fundamentally alters its interaction with biological membranes and enzymes, as demonstrated by a 10- to 100-fold reduction in hemolytic activity compared to PD [1]. Furthermore, in vivo pharmacokinetic studies reveal that Desapioplatycodin D exhibits a significantly longer half-life (t1/2) and distinct metabolic stability when co-administered with herbal formulations [2]. These disparities underscore that the biological activity of platycodin saponins is exquisitely sensitive to even minor modifications in the glycosidic moiety, rendering generic substitution a source of experimental irreproducibility.

Quantitative Differentiation of Desapioplatycodin D from Platycodin D, D2, D3, and Other Analogs


Anti-HCV Potency of Desapioplatycodin D Compared to Platycodin D, D2, D3, and Deapioplatycodin D2

Desapioplatycodin D exhibits intermediate anti-HCV potency relative to its analogs. In an NS5B RNA-dependent RNA polymerase assay, Desapioplatycodin D displayed an IC50 of 7 μg/mL [1]. This places it between Platycodin D (IC50 = 5 μg/mL), the most potent analog, and Platycodin D3 (IC50 = 8 μg/mL) or Deapioplatycodin D2 (IC50 = 10 μg/mL) [1]. Notably, Desapioplatycodin D matches the activity of Platycodin D2 (IC50 = 6 μg/mL) while offering a superior safety profile (lower hemolytic activity) [1][2].

HCV NS5B RdRp inhibition Antiviral saponin Structure-activity relationship

Hemolytic Activity of Desapioplatycodin D Compared to Platycodin D and D2

Desapioplatycodin D (DPD) demonstrates a markedly reduced hemolytic profile, ranking among the least hemolytic saponins in its class. A direct comparative study ranked seven platycodin saponins by hemolytic activity: PGD ≈ PD > PD2 > PA > PD3 > PE > DPE [1]. Desapioplatycodin D (DPE) exhibited the lowest hemolytic activity, approximately 10- to 100-fold lower than Platycodin D (PD) and significantly lower than Platycodin D2 (PD2), which is already considered a 'less hemolytic' adjuvant [1][2].

Hemolysis Saponin toxicity Adjuvant safety

Pharmacokinetic Half-Life of Desapioplatycodin D Compared to Platycodin D

Desapioplatycodin D (DPD) exhibits a distinct pharmacokinetic profile characterized by a prolonged elimination half-life relative to Platycodin D (PD). In rats administered a Jiegeng-Gancao herb pair extract, the t1/2 of DPD was extended compared to PD [1]. This difference is attributed to slower microbial metabolism of DPD in the gut, not differences in intestinal absorption [1].

Pharmacokinetics Metabolic stability Herb-drug interaction

Cytotoxic Activity of Desapioplatycodin D Against Human Tumor Cell Lines

Desapioplatycodin D demonstrates significant, broad-spectrum cytotoxic activity across multiple human tumor cell lines. In a comparative study, Desapioplatycodin D (compound 6) exhibited ED50 values ranging from approximately 4 to 18 μg/mL against A549 (lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (CNS), and HCT-15 (colon) cell lines . While Platycodin D (compound 2) was reported as the most potent saponin in the series (ED50: ~10-15 μg/mL), Desapioplatycodin D maintains comparable activity in several cell types .

Cytotoxicity Anticancer saponin Tumor cell lines

Anti-Inflammatory Activity of Desapioplatycodin D (Class-Level Inference)

While direct comparative data for Desapioplatycodin D in NO inhibition assays is limited, a clear class-level trend is established. Platycodin D inhibits NO production in RAW 264.7 macrophages with an IC50 of ~15 μM, whereas Platycodin D3 is significantly less potent with an IC50 of ~55 μM [1]. Given its structural similarity to Platycodin D (lacking only the apiose residue) and its demonstrated ability to regulate airway mucin production , Desapioplatycodin D is inferred to possess anti-inflammatory potency closer to Platycodin D than Platycodin D3.

Anti-inflammatory Mucin regulation Nitric oxide inhibition

Solubility and Formulation Advantage of Desapioplatycodin D Over Platycodin D

Desapioplatycodin D demonstrates superior solubility in DMSO, a critical solvent for in vitro and early in vivo studies. Desapioplatycodin D is soluble in DMSO at ≥100 mg/mL (≥91.47 mM) [1]. In contrast, Platycodin D exhibits lower solubility in DMSO (exact value not provided) and often requires more extensive solubilization protocols . This enhanced solubility facilitates the preparation of concentrated stock solutions, reducing the need for organic co-solvents that may confound biological assays.

Solubility Formulation DMSO solubility

Prioritized Applications for Desapioplatycodin D in Antiviral, Anti-Inflammatory, and Oncology Research


HCV Replication Inhibition with Improved Safety Margin

Utilize Desapioplatycodin D as a probe to investigate HCV NS5B polymerase function or as a lead compound for anti-HCV drug development. Based on its IC50 of 7 μg/mL against NS5B RdRp and its 10- to 100-fold lower hemolytic activity compared to the more potent Platycodin D [1][2], this compound is ideal for studies requiring prolonged treatment or higher concentrations without the confounding effects of erythrocyte lysis. The combination of Desapioplatycodin D with interferon-α or NS5A inhibitors has shown synergistic effects, further supporting its use in combinatorial antiviral strategies [1].

Development of Low-Toxicity Saponin Adjuvants

Incorporate Desapioplatycodin D into vaccine adjuvant formulations where hemolytic toxicity is a limiting factor. The compound's minimal hemolytic activity, confirmed in direct comparative assays against Platycodin D and D2 [2], positions it as a superior candidate for enhancing immune responses to antigens (e.g., viral or tumor antigens) without the dose-limiting toxicity associated with other saponins. Its favorable solubility profile (≥100 mg/mL in DMSO) also streamlines adjuvant formulation and characterization [3].

Anti-Inflammatory and Mucoregulatory Studies in Respiratory Disease

Employ Desapioplatycodin D to dissect pathways regulating airway mucin production and inflammation. The compound's established ability to modulate mucin secretion and its structural relationship to Platycodin D (IC50 ~15 μM for NO inhibition) [4] make it a valuable tool for investigating chronic inflammatory pulmonary diseases, such as asthma, chronic bronchitis, or COPD. Its extended pharmacokinetic half-life relative to Platycodin D [5] supports its use in in vivo models requiring sustained exposure.

Cytotoxicity Screening and Lead Optimization in Oncology

Use Desapioplatycodin D as a reference standard in cytotoxicity assays against a panel of human tumor cell lines (A549, SK-OV-3, SK-MEL-2, XF498, HCT-15) with established ED50 values ranging from 4 to 18 μg/mL . Its balanced profile—potent cytotoxicity comparable to Platycodin D but with significantly lower hemolytic risk [2]—makes it a preferred starting point for medicinal chemistry campaigns aimed at developing safer anticancer saponin derivatives.

Technical Documentation Hub

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